TLR7/8 agonist 3
Vue d'ensemble
Description
TLR7/8 agonist 3 is a potent TLR7 and TLR8 agonist . It has a molecular weight of 313.4 . The IUPAC name of this compound is 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research . For instance, a study designed and synthesized quinazoline derivatives and pyrrolo[3,2-d]pyrimidine derivatives targeting TLR7 . Another study synthesized a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety .Molecular Structure Analysis
The molecular structure of this compound involves an imidazoquinoline core . The structure and activity of TLR7/8 agonists are influenced by the electronic configuration of the heterocyclic system .Physical and Chemical Properties Analysis
This compound is a solid substance . The storage temperature is between -80 and -20 degrees Celsius .Applications De Recherche Scientifique
Toll-like receptor (TLR) 7 and TLR8 are critical in initiating innate and adaptive immune responses. TLR7/8 agonists are significant for their protective role against pathogens and in enhancing immune responses. However, their sustained signaling can lead to an immune overreaction. As such, TLR7/8 agonists and antagonists are key drug candidates for treating immune disorders (Huang, Zhang, & Lu, 2021).
TLR7/8 Agonists as Vaccine Adjuvants
TLR7/8 agonists have shown potential as vaccine adjuvants, enhancing humoral and cellular immune responses, particularly Th1 responses. While natural ligands for TLR7 and TLR8 are ssRNA, most vaccine studies have utilized synthetic small molecule imidazoquinolines like imiquimod and resiquimod. However, vaccines using TLR7, TLR8, or TLR7/8 agonists haven't progressed beyond early-phase clinical studies (Vasilakos & Tomai, 2013).
Antitumor Effects
TLR7/8 agonists exhibit antitumor effects by enhancing NK cell cytotoxicity and IFN-γ-dependent functions, essential for cancer immunotherapy. For instance, the TLR7/8 agonist 3M-011 was used effectively against disseminated mouse B16-F10 melanoma, indicating the critical role of natural killer (NK) cells in the antitumor response (Dumitru et al., 2009).
Use in Cancer Research and Treatment
Studies like transcendIT-101 demonstrate the potential of TransCon TLR7/8 Agonist, a long-acting prodrug, in cancer treatment. This agonist is expected to stimulate innate and adaptive immune responses in the tumor microenvironment, enhancing the activity of checkpoint inhibitors like pembrolizumab (Davar et al., 2022).
Recent Patent Trends
Recent patents focus on small molecule TLR7 and TLR8 agonists for treating cancer, viral infections, and as vaccine adjuvants. These novel compounds are evaluated in clinical trials for antiviral and oncology indications, indicating significant progress in TLR7/8 small molecule agonists (Kieffer, Patel, Hollingsworth, & Seganish, 2020).
Enhancing Cancer Immunotherapy
TLR7/8 agonists are recognized for their contribution to antitumor responses by affecting immune cells, tumor cells, and the tumor microenvironment. They stimulate several cell types, resulting in a mix of activated immune cells, cytokines, and chemokines at the tumorsite. This simultaneous stimulation is beneficial for immune response enhancement in cancer immunotherapy (Smits, Ponsaerts, Berneman, & Van Tendeloo, 2008).
Application in Allergic Asthma and Rhinitis
TLR7/8 agonists have shown promise as potential drugs for treating allergic asthma and rhinitis. Studies indicate their effectiveness in suppressing allergic airway disease via two molecular processes: one mediated by type I interferons providing acute protection, and the other by immunoregulatory CD8+ T cells inducing long-lasting protection (Xirakia et al., 2010).
TLR7/8 Agonists in Nanoparticle Delivery Systems
The development of pH-/enzyme-responsive nanoparticles targeting TLR7/8 agonists presents an innovative approach in cancer vaccination. These nanoparticles intelligently release TLR7/8 agonist in endosomal compartments, stimulating DCs maturation and specific cellular immunity. Such targeted delivery demonstrates prophylactic and therapeutic efficacy in mouse models of melanoma and colon cancer (Xia et al., 2022).
Drug Delivery Challenges and Solutions
Addressing the limitations of TLR7/8 agonists in cancer therapy, research focuses on biomaterial-based drug delivery systems. These systems include direct tumor administration, passive accumulation in cancerous tissues, and active targeting. The combination of TLR7/8 agonists with other therapies like checkpoint inhibitors and chemotherapeutics has shown impressive anti-cancer effects (Varshney, Qiu, Graf, & McHugh, 2021).
Combination Therapy in Cancer Treatment
Combining TLR7/8 and TLR9 agonists has demonstrated the eradication of large primary tumors and the establishment of long-term protective immunity. This combination increases the number and tumoricidal activity of tumor-infiltrating CTL and NK cells, reducing immunosuppressive MDSC frequency (Zhao et al., 2014).
Mécanisme D'action
TLR7/8 agonist 3, when triggered, induces cellular and humoral immune responses that can kill cancer cells with high specificity . It is known to trigger interferon and cytokine responses . TLR7/8 agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .
Safety and Hazards
Orientations Futures
TLR7/8 agonists, including TLR7/8 agonist 3, are being explored for their potential in cancer immunotherapy . Biomaterial-based drug delivery systems are being developed to overcome key limitations of TLR7/8 agonists . Additionally, the potential benefits of TLR7/8 agonist co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, are being investigated .
Propriétés
IUPAC Name |
1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBZCXQPNPURIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.